trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine
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Overview
Description
trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine: is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an amine group and a methoxypropan-2-yl group in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a reaction with a suitable reagent to introduce the methoxypropan-2-yl group.
Amine Introduction: The intermediate product is then subjected to reductive amination to introduce the amine group at the desired position on the cyclohexane ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. detailed industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Substitution reactions can occur at the amine group or the methoxypropan-2-yl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. Detailed studies on the exact molecular pathways and targets are ongoing and may vary depending on the specific application .
Comparison with Similar Compounds
- trans-4-(2-Methoxyethyl)cyclohexan-1-amine
- trans-4-(2-Methoxypropyl)cyclohexan-1-amine
- trans-4-(2-Methoxybutyl)cyclohexan-1-amine
Uniqueness: trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the methoxypropan-2-yl group in the trans configuration provides distinct steric and electronic properties compared to similar compounds .
Properties
IUPAC Name |
4-(2-methoxypropan-2-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGOPTSEUZNSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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